1,3,5-Tri-tert-butyl-2-methoxybenzene CAS number and molecular weight.
1,3,5-Tri-tert-butyl-2-methoxybenzene CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount. This guide focuses on 1,3,5-Tri-tert-butyl-2-methoxybenzene, a sterically hindered aromatic ether. While public domain data on this specific molecule is notably scarce, this document aims to provide a comprehensive overview of its known properties. By drawing parallels with its well-characterized analogue, 1,3,5-tri-tert-butylbenzene, we can infer potential synthetic strategies and reactivity patterns. This approach, grounded in established chemical principles, offers a predictive framework for researchers interested in the unique steric and electronic environment of this compound. Our objective is to present a scientifically rigorous guide that acknowledges the current limitations in available data while providing valuable insights for future research and application.
I. Core Molecular Attributes
1,3,5-Tri-tert-butyl-2-methoxybenzene is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with three bulky tert-butyl groups and a methoxy group. This substitution pattern results in significant steric hindrance around the aromatic core.
| Property | Value | Source |
| CAS Number | 3975-80-2 | |
| Molecular Formula | C₁₉H₃₂O | |
| Molecular Weight | 276.46 g/mol |
II. Synthesis and Handling
A. Synthetic Approaches: An Inferential Analysis
A potential, though unverified, synthetic pathway could be conceptualized as follows:
Caption: Hypothetical synthetic pathway.
It is crucial to note that the feasibility of such a reaction would be heavily influenced by steric factors, potentially leading to low yields or the formation of undesired isomers.
B. Safety and Handling
While a comprehensive safety profile is not available, the compound is classified as H302: Harmful if swallowed. Standard laboratory safety protocols should be strictly followed when handling this chemical.
Recommended Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles.
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Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: Laboratory coat and appropriate skin protection.
Handling Procedures:
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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Use in a well-ventilated area or with appropriate engineering controls.
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Wash hands thoroughly after handling.
III. Spectroscopic and Physicochemical Properties
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for 1,3,5-Tri-tert-butyl-2-methoxybenzene are not available in public databases. For researchers who synthesize this compound, the following are expected characteristics based on its structure and data from analogous compounds.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Distinct singlets would be anticipated for the protons of the tert-butyl groups and the methoxy group. The aromatic protons, if present, would likely appear as a singlet as well. The large signal from the 27 protons of the three tert-butyl groups would be a prominent feature.[1]
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¹³C NMR: The carbon NMR would show characteristic signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the aromatic carbons, and the methoxy carbon.
B. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic C-H stretching vibrations from the aromatic ring and the alkyl groups. Aromatic C=C stretching bands and C-O stretching from the methoxy group would also be expected.
C. Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 276.46. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.
IV. Reactivity and Potential Applications in Drug Development
A. Chemical Reactivity
The reactivity of 1,3,5-Tri-tert-butyl-2-methoxybenzene is largely dictated by the steric hindrance imposed by the bulky tert-butyl groups and the electronic effects of the methoxy group.
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Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the tert-butyl groups are also activating and ortho-, para-directing.[2] However, the extreme steric bulk of the three tert-butyl groups would likely hinder or prevent electrophilic attack on the aromatic ring.[3] Any potential reaction would be highly regioselective and likely require forcing conditions.
Caption: Factors influencing reactivity.
B. Potential Applications in Medicinal Chemistry and Drug Development
While no specific applications of 1,3,5-Tri-tert-butyl-2-methoxybenzene in drug development have been documented, the structural motifs present in this molecule are of interest in medicinal chemistry.
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Sterically Hindered Scaffolds: The bulky tert-butyl groups can be utilized to create sterically demanding environments in a molecule. This can be exploited to enhance selectivity for a particular biological target by preventing binding to off-targets with smaller binding pockets.[4][5]
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Metabolic Stability: The presence of sterically hindering groups can shield metabolically labile sites on a drug molecule, thereby increasing its metabolic stability and prolonging its half-life in the body.
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Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl groups can be used to modulate the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
V. Conclusion and Future Outlook
1,3,5-Tri-tert-butyl-2-methoxybenzene represents an intriguing yet underexplored molecule. The significant lack of publicly available data underscores the opportunity for novel research into its synthesis, characterization, and potential applications. The insights provided in this guide, based on established chemical principles and analogies to related compounds, are intended to serve as a foundational resource for researchers embarking on the study of this unique chemical entity. Further investigation is warranted to fully elucidate its properties and unlock its potential in fields such as materials science and medicinal chemistry.
VI. References
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PubChem. 1,3,5-Tri-tert-butylbenzene. National Center for Biotechnology Information. Available from: [Link].
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NIST. Benzene, 1,3,5-tri-tert-butyl-. National Institute of Standards and Technology. Available from: [Link].
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PMC. Effects of some sterically hindered phenols on whole-cell Ca2+ current of guinea-pig gastric fundus smooth muscle cells. National Center for Biotechnology Information. Available from: [Link].
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Chemistry LibreTexts. 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link].
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Google Patents. Process for preparing 1.3.5-trimethoxybenzene. Available from: .
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ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link].
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Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available from: [Link].
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Supporting Information. 17.3 mg 1,3,5-trimethoxybenzene, 99% purity (MW = 168.19, 0.102 mmol) + 23.9 mg 2 (MW = 233.46, 0.102 mmol) Expected integral ra. Available from: [Link].
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ResearchGate. (PDF) Sterically Hindered Phenols as Antioxidant. Available from: [Link].
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